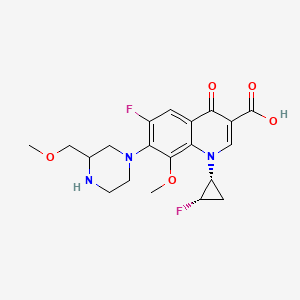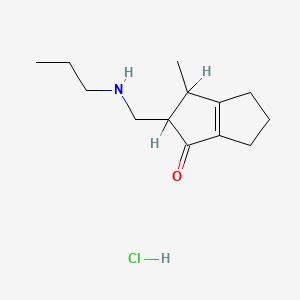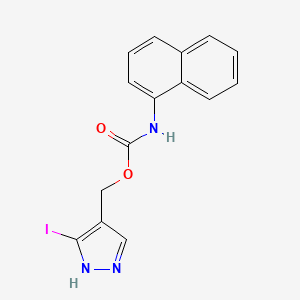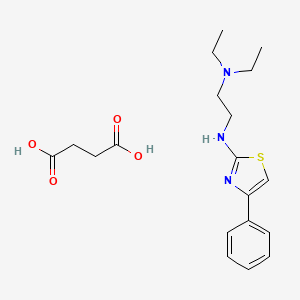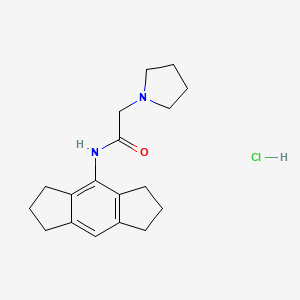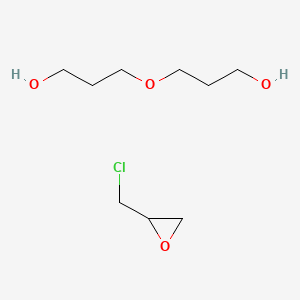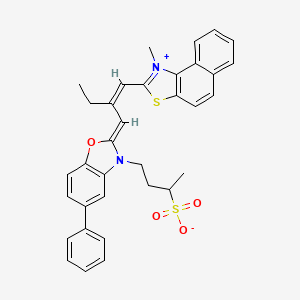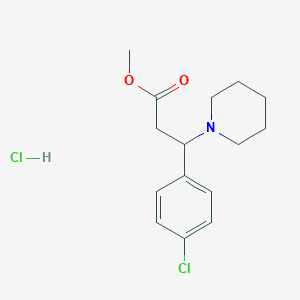
Methyl beta-(p-chlorophenyl)-1-piperidinepropionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/TN3712373 is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is studied extensively for its role in occupational safety and health, as well as its broader implications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/TN3712373 involves several synthetic routes, each with specific reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate initial reactants that can undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to optimize the yield and purity of the compound.
Purification: After the synthesis, the compound undergoes purification processes such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NIOSH/TN3712373 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors that can handle significant volumes of reactants and products.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NIOSH/TN3712373 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, altering its chemical behavior.
Common Reagents and Conditions
The reactions involving NIOSH/TN3712373 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include:
Oxidized Derivatives: Compounds with additional oxygen atoms or altered oxidation states.
Reduced Forms: Compounds with fewer oxygen atoms or altered reduction states.
Substituted Compounds: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
NIOSH/TN3712373 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating specific medical conditions or as a diagnostic tool.
Industry: Applied in various industrial processes, including manufacturing, quality control, and safety assessments.
Mechanism of Action
The mechanism of action of NIOSH/TN3712373 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, including:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired effects.
Comparison with Similar Compounds
NIOSH/TN3712373 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Volatile Organic Compounds: These compounds share some chemical properties with NIOSH/TN3712373 but differ in their specific applications and effects.
Other Industrial Chemicals: Various industrial chemicals may have similar synthetic routes or reaction conditions but differ in their specific uses and properties.
Properties
CAS No. |
7032-72-6 |
|---|---|
Molecular Formula |
C15H21Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)11-14(17-9-3-2-4-10-17)12-5-7-13(16)8-6-12;/h5-8,14H,2-4,9-11H2,1H3;1H |
InChI Key |
JCTNVKOUQPIDHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


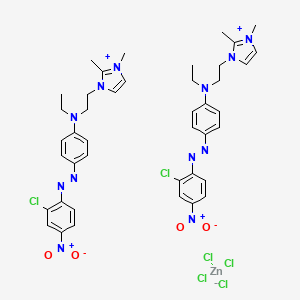

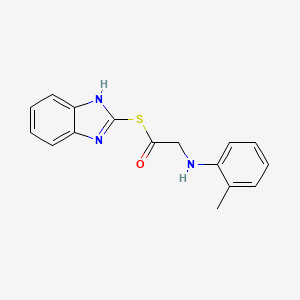
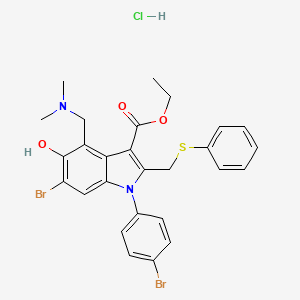


![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
